molecular formula C7H6ClNO B175567 1-(6-Chloropyridin-2-yl)ethanone CAS No. 152356-57-5

1-(6-Chloropyridin-2-yl)ethanone

Cat. No. B175567
M. Wt: 155.58 g/mol
InChI Key: KFBYRBFYHOJYTG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58 .


Molecular Structure Analysis

The InChI code for 1-(6-Chloropyridin-2-yl)ethanone is 1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 . This indicates that the compound consists of a pyridine ring with a chlorine atom at the 6th position and an ethanone group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Chloropyridin-2-yl)ethanone include a molecular weight of 155.58 . Other specific properties such as boiling point, melting point, and density are not provided in the search results .

Scientific Research Applications

1. Anti-Tubercular Agents

  • Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Synthesis of Complex Organic Compounds

  • Application Summary: 1-(6-Chloropyridin-3-yl)ethanone has been used in the synthesis of complex organic compounds.
  • Methods of Application: Its derivative was used to prepare NNN tridentate ligands for iron (II) and cobalt (II) dichloride.
  • Results: The resulting compounds showed good catalytic activities for ethylene reactivity.

Safety And Hazards

Safety information for 1-(6-Chloropyridin-2-yl)ethanone indicates that it should be stored in a refrigerator . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYRBFYHOJYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468851
Record name 1-(6-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)ethanone

CAS RN

152356-57-5
Record name 1-(6-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Chloropyridin-2-yl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-(6-chloro-2-pyridyl)ethanol (2.13 g) and manganese dioxide (8.4 g) in chloroform (21 ml) was refluxed for 8 hours. After cooling, the mixture was filtered through celite pad and the filtrate was evaporated in vacuo. The residue was purified by distillation under reduced pressure to give 2-acetyl-6-chloropyridine (1.84 g).
Quantity
2.13 g
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21 mL
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8.4 g
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-cyanopyridine (50 g) in THF (400 ml) is cooled to −5° C. and a solution of methylmagnesium iodide in diethyl ether (3 M, 200 ml) is added. After 1 h at 0° C. the ether is destilled off and the THF-mixture is heated to 60° C. for 1 h. The THF is evaporated and the residue is treated with ice water and acidified with 2 M hydrochloric acid. The water phase is extracted with dichloromethane and after drying and evaporation of the organic phase, the residue is purified by silica-gel flash chromatography. The title compound is obtained as an oil (11.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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reactant
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reactant
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200 mL
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solvent
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